molecular formula C9H6N2O3 B2506771 5-(2-Pyridyl)isoxazole-3-carboxylic Acid CAS No. 893638-37-4

5-(2-Pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B2506771
CAS No.: 893638-37-4
M. Wt: 190.158
InChI Key: QFFJIQXUQHIATM-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound with the molecular formula C9H6N2O3. It is characterized by the presence of a pyridine ring fused to an isoxazole ring, with a carboxylic acid group attached to the isoxazole ring.

Preparation Methods

The synthesis of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid can be achieved through several routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

5-(2-Pyridyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-Pyridyl)isoxazole-3-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with the target molecules . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-(2-Pyridyl)isoxazole-3-carboxylic Acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-pyridin-2-yl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFJIQXUQHIATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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